molecular formula C7H12N2O2S B13223538 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione

3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13223538
M. Wt: 188.25 g/mol
InChI Key: VWKBGCSOULCZCK-UHFFFAOYSA-N
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Description

3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring Thiazolidine rings are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of ethylamine with a thiazolidine-2,4-dione precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The purity of the synthesized compound can be confirmed through various analytical techniques such as IR, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, including chromatographic techniques, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.

Scientific Research Applications

3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione include other thiazolidine derivatives such as:

  • Thiazolidine-2,4-dione
  • 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
  • 3-(2-Methylaminoethyl)-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific ethylaminoethyl substitution, which can impart distinct chemical and biological properties compared to other thiazolidine derivatives. This substitution can influence the compound’s reactivity, solubility, and potential biological activities .

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O2S/c1-2-8-3-4-9-6(10)5-12-7(9)11/h8H,2-5H2,1H3

InChI Key

VWKBGCSOULCZCK-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=O)CSC1=O

Origin of Product

United States

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